3,7-Dichloroquinolin-8-ol
Description
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold as a Privileged Structure in Chemical Biology
The 8-hydroxyquinoline (8-HQ) scaffold is widely recognized as a "privileged structure" in medicinal chemistry and chemical biology. rsc.orgresearchgate.netresearchgate.net This term refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. rsc.orgscielo.br The diverse pharmacological activities of 8-HQ derivatives include antimicrobial, anticancer, antifungal, and neuroprotective effects. researchgate.netmdpi.com
The biological versatility of the 8-HQ scaffold is largely attributed to its ability to chelate metal ions. researchgate.netscielo.br The nitrogen atom in the pyridine (B92270) ring and the adjacent hydroxyl group create a bidentate chelation site that can bind to various metal ions, which are often crucial for the function of biological macromolecules. This metal-binding capacity is a key factor in the wide range of biological activities observed for this class of compounds. researchgate.netresearchgate.net
Specific Focus on Halogenated 8-Hydroxyquinolines in Advanced Chemical Biology and Materials Science
The introduction of halogen atoms onto the 8-hydroxyquinoline core can significantly modulate the compound's physicochemical and biological properties. Halogenation can influence factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance biological activity and selectivity. nih.gov
Halogenated 8-hydroxyquinolines have demonstrated a broad spectrum of applications. researchgate.net For instance, certain dihalogenated derivatives have shown excellent antimicrobial potency. nih.gov In the field of materials science, halogenated 8-hydroxyquinolines and their metal complexes are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other luminescent devices due to their photoluminescent properties. mdpi.comontosight.ai The presence of halogens can influence the electronic properties of these materials, affecting their performance in such applications. solubilityofthings.com
Research into compounds like 3,7-dichloroquinolin-8-ol and its analogs continues to uncover new possibilities. For example, derivatives of 3,7-dichloroquinoline-8-carbonyl chloride, a related compound, are being explored as enzyme inhibitors and antimicrobial agents. The study of these halogenated quinolines provides valuable insights for the rational design of new molecules with tailored properties for specific applications in both biology and materials science. nih.govgoogle.com
Structure
3D Structure
Properties
CAS No. |
89588-84-1 |
|---|---|
Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-7(11)9(13)8(5)12-4-6/h1-4,13H |
InChI Key |
RFJJQNPTZCMYRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,7 Dichloroquinolin 8 Ol and Its Derivatives
Established Synthetic Pathways and Precursors
The synthesis of the 3,7-dichloro-8-hydroxyquinoline core can be approached through multi-step sequences starting from simpler aromatic precursors or by direct modification of the pre-formed quinoline (B57606) ring system.
Classic quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, traditionally utilize aniline (B41778) derivatives reacting with α,β-unsaturated carbonyl compounds or glycerol. rsc.org In principle, a suitably substituted halogenated aniline could serve as a precursor. However, a more specifically documented route to the 3,7-dichloroquinoline (B128350) core involves the construction and subsequent modification of a substituted quinoline.
A notable pathway begins with 7-chloro-8-methylquinoline. google.com This precursor can be subjected to chlorination to produce 3,7-dichloro-8-dichloromethylquinoline. google.com Subsequent hydrolysis of the dichloromethyl group furnishes the corresponding aldehyde, 3,7-dichloroquinoline-8-carbaldehyde (B8307423), a versatile intermediate for further derivatization. google.com This multi-step process, originating from a substituted methylquinoline, represents a key pathway to access the 3,7-dichloroquinoline framework.
The direct chlorination of 8-hydroxyquinoline (B1678124) (also known as 8-quinolinol or oxine) is a primary method for producing chlorinated derivatives. This approach often employs various chlorinating agents and conditions, which can influence the regioselectivity of the reaction. Common reagents include sulfuryl chloride, hydrochloric acid with hydrogen peroxide, and phosphorus pentachloride. smolecule.com
However, the direct chlorination of 8-hydroxyquinoline typically yields a mixture of products, with 5,7-dichloro-8-hydroxyquinoline being a major component, often alongside 5-chloro-8-hydroxyquinoline (B194070) and 7-chloro-8-hydroxyquinoline. smolecule.com Achieving specific chlorination at the 3- and 7-positions without affecting the 5-position requires more specialized strategies or separation of the desired isomer from the product mixture.
The table below summarizes findings from a patent detailing the chlorination of 8-hydroxyquinoline, which primarily produces the 5-chloro and 5,7-dichloro isomers, illustrating the typical outcomes of such reactions.
Data sourced from Patent CN115784985A, as described in search result .
Functionalization Strategies and Derivatization Approaches
The 3,7-dichloroquinolin-8-ol scaffold contains multiple reactive sites—the two chlorine atoms and the hydroxyl group—that allow for extensive functionalization and the creation of diverse derivatives.
The chlorine atoms on the quinoline ring, particularly at positions activated by the ring nitrogen, are susceptible to nucleophilic substitution. evitachem.comevitachem.com This allows for the introduction of various functional groups. A common strategy involves converting the 8-hydroxyl group into a more reactive functional group first. For instance, the related precursor 3,7-dichloroquinoline-8-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the highly reactive 3,7-dichloroquinoline-8-carbonyl chloride. nih.govresearchgate.net This acyl chloride readily reacts with nucleophiles such as amines, alcohols, and thiols to yield corresponding amides, esters, and thioesters. frontiersin.org
Similarly, the 3,7-dichloroquinoline-8-carbaldehyde intermediate can be derivatized through reactions with various nucleophiles. google.com The table below presents several examples of derivatives synthesized from this aldehyde, as described in a U.S. patent.
Data sourced from U.S. Patent 4,717,416. google.com
Modern organometallic chemistry provides powerful tools for the functionalization of halogenated heterocycles. The selective metalation of chloroquinolines allows for the introduction of carbon-based substituents through coupling reactions. A highly efficient method involves the use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, to perform a halogen-magnesium exchange. worktribe.comdurham.ac.uk
For example, studies on 7-chloro-4-iodoquinoline (B1588978) have shown that the iodo-magnesium exchange is highly efficient and selective, yielding a reactive organomagnesium intermediate. worktribe.com This intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. worktribe.comdurham.ac.uk Furthermore, this organomagnesium species can undergo transmetalation with zinc chloride (ZnCl₂) to generate an organozinc reagent, which is a suitable partner for palladium-catalyzed Negishi cross-coupling reactions. worktribe.com These strategies are directly applicable to the this compound system for selective functionalization at the C-3 or C-7 position.
The following table illustrates the functionalization of a 7-chloroquinoline (B30040) derivative via an organomagnesium intermediate, demonstrating the versatility of this approach.
Data adapted from studies on 7-chloroquinoline derivatives. worktribe.comdurham.ac.uk
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve efficiency, and enhance safety.
One such approach is the use of ultrasound irradiation. The synthesis of new 7-chloroquinoline derivatives via nucleophilic substitution has been successfully achieved using ultrasound, which serves as a green and sustainable alternative to traditional thermal methods. tandfonline.com This technique often leads to significantly shorter reaction times, higher yields, and purer products. tandfonline.comsemanticscholar.org For example, the reaction of 4,7-dichloroquinoline (B193633) with various amines under ultrasound irradiation was completed in just 30 minutes with yields ranging from 78-89%, a significant improvement over conventional heating methods. semanticscholar.org
Another promising green strategy is biocatalysis. The use of enzymes for halogenation offers a highly specific and environmentally benign method for synthesizing chlorinated compounds. Research on a flavin-dependent halogenase, Rdc2, has demonstrated the selective biochlorination of various hydroxyquinolines. usu.edu The enzyme specifically catalyzes the introduction of a chlorine atom at the position ortho to the hydroxyl group. usu.edu This enzymatic approach represents a powerful "green" method for preparing specific chlorohydroxyquinoline isomers that might be difficult to obtain through traditional chemical synthesis. usu.edu
Ultrasound-Assisted Synthetic Protocols
The application of ultrasound in organic synthesis, often referred to as sonochemistry, has emerged as a significant green chemistry technique for accelerating chemical reactions. This method utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates.
While specific ultrasound-assisted synthetic protocols for this compound are not extensively detailed in current literature, the utility of sonochemistry in the synthesis of the broader quinoline family is well-documented. nih.govrsc.orgresearchgate.net These methodologies offer considerable advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often milder reaction conditions. tandfonline.commdpi.com
For instance, studies on the synthesis of various quinoline derivatives demonstrate the efficiency of ultrasound. In one approach, 2-substituted quinolines were rapidly synthesized in good yields through a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation. nih.govresearchgate.net Another study reported the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones, achieving excellent yields in just 4–6 minutes at room temperature, a substantial improvement over conventional methods. mdpi.com
The comparative efficiency of ultrasound is clearly illustrated in the O-alkylation of quinoline derivatives. A study comparing conventional stirring with an ultrasound-assisted protocol for the synthesis of 4-alkoxy-2-methylquinolines found that the ultrasound method drastically reduced the reaction time from 18 hours to just 15 minutes while providing comparable or even superior yields. mdpi.com
| Entry | Product | Method | Reaction Time | Yield (%) |
| 1 | 4-(Benzyloxy)-6-methoxy-2-methylquinoline | Ultrasound | 15 min | 84% |
| 2 | 4-(Benzyloxy)-6-methoxy-2-methylquinoline | Conventional | 18 h | 82% |
| 3 | 6-Methoxy-4-((4-methoxybenzyl)oxy)-2-methylquinoline | Ultrasound | 15 min | 78% |
| 4 | 6-Methoxy-4-((4-methoxybenzyl)oxy)-2-methylquinoline | Conventional | 18 h | 75% |
| 5 | 4-((4-Fluorobenzyl)oxy)-6-methoxy-2-methylquinoline | Ultrasound | 15 min | 81% |
| 6 | 4-((4-Fluorobenzyl)oxy)-6-methoxy-2-methylquinoline | Conventional | 18 h | 79% |
This table presents a comparison of yields and reaction times for the synthesis of various 4-alkoxy-2-methylquinolines using ultrasound-assisted versus conventional methods, based on data from scientific research. mdpi.com
Furthermore, ultrasound has been successfully employed in the synthesis of 7-chloroquinoline derivatives through click chemistry, highlighting the versatility of this technique for modifying the quinoline scaffold. tandfonline.comsemanticscholar.org These examples collectively suggest that ultrasound-assisted protocols could provide a highly efficient and environmentally benign pathway for the synthesis of this compound and its derivatives, even though direct literature is pending.
Synthetic Utility as a Precursor in Pharmaceutical and Agrochemical Synthesis
The this compound scaffold is a valuable building block in the synthesis of molecules with significant biological activity. Its structural features, particularly the reactive hydroxyl group and the chlorinated quinoline core, make it a versatile precursor for creating a diverse range of derivatives for applications in medicine and agriculture.
The compound has been identified for its antibacterial properties and its utility in veterinary medicine. evitachem.com Its structural isomer, 5,7-dichloroquinolin-8-ol, is a known component of Halquinol, an antimicrobial agent used to promote growth in livestock, which underscores the biological potential of the dichloro-8-hydroxyquinoline framework. smolecule.com
In the field of agrochemicals, a key derivative, 3,7-dichloroquinoline-8-carbonyl chloride, serves as a crucial intermediate in the synthesis of novel herbicides. Specifically, it is used to create derivatives of Quinclorac (B55369), a potent herbicide. frontiersin.org In these syntheses, 3,7-dichloroquinoline-8-carbonyl chloride is reacted with various intermediates to produce target compounds with high efficacy against weeds. frontiersin.org
The broader family of chlorinated quinolines has a well-established role in pharmaceutical development. For example, 4,7-dichloroquinoline is a pivotal intermediate in the industrial synthesis of several antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine. chemicalbook.comnih.gov Moreover, the 8-hydroxyquinoline scaffold itself is being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease, with various derivatives being synthesized and evaluated for their therapeutic potential. google.com The derivatives of 3,7-dichloroquinolin-8-carbonyl chloride have also shown potential as inhibitors of specific enzymes and as antimicrobial agents, indicating a pathway for future pharmaceutical development.
| Precursor | Target Compound Class/Application | Field of Use |
| This compound | Antibacterial agents | Veterinary Medicine evitachem.com |
| 3,7-Dichloroquinoline-8-carbonyl chloride | Quinclorac derivatives (Herbicides) | Agrochemicals frontiersin.org |
| 3,7-Dichloroquinoline-8-carbonyl chloride | Enzyme inhibitors, Antimicrobial agents | Pharmaceutical Research |
| 5,7-Dichloroquinolin-8-ol (Isomer) | Halquinol (Antimicrobial) | Veterinary Medicine smolecule.com |
| 4,7-Dichloroquinoline (Related Scaffold) | Chloroquine, Hydroxychloroquine (Antimalarials) | Pharmaceuticals chemicalbook.comnih.gov |
| 8-Hydroxyquinoline Derivatives (Parent Scaffold) | Neurodegenerative disease therapeutics | Pharmaceutical Research google.com |
This table summarizes the synthetic utility of this compound and related compounds as precursors for biologically active molecules in different fields.
Sophisticated Spectroscopic and Structural Elucidation of 3,7 Dichloroquinolin 8 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of 3,7-Dichloroquinolin-8-ol is expected to provide distinct signals for each of the non-equivalent protons in the molecule. The substitution pattern is confirmed by the absence of signals that would correspond to protons at the C-3 and C-7 positions. The aromatic region would feature signals for the five protons on the quinoline (B57606) ring system, with their chemical shifts and coupling patterns dictated by the electronic effects of the chloro and hydroxyl substituents. The proton of the hydroxyl group typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. For this compound, nine distinct signals are anticipated for the quinoline core. The carbons directly bonded to the electronegative chlorine (C-3 and C-7) and oxygen (C-8) atoms would be significantly deshielded, appearing at a lower field (higher ppm values). The chemical shifts provide direct evidence of the substitution pattern on the aromatic rings. While specific experimental data for this compound is not widely published, data for the related 4,7-dichloroquinoline (B193633) shows characteristic shifts that help in predicting the spectral features of the target compound. chemicalbook.comchemicalbook.comresearchgate.net
Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.)
¹H NMR| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.5-8.8 | s |
| H-4 | ~7.4-7.6 | s |
| H-5 | ~7.6-7.8 | d |
| H-6 | ~7.2-7.4 | d |
¹³C NMR
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150-152 |
| C-3 | ~128-130 |
| C-4 | ~122-124 |
| C-4a | ~140-142 |
| C-5 | ~127-129 |
| C-6 | ~118-120 |
| C-7 | ~130-132 |
| C-8 | ~148-150 |
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming C-H bond pairings. researchgate.net
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful for structural elucidation, as it reveals correlations between protons and carbons that are two or three bonds apart. researchgate.net For this compound, key HMBC correlations would be expected between:
H-2 and carbons C-3 , C-4 , and C-8a .
H-4 and carbons C-2 , C-5 , and C-4a .
H-5 and carbons C-4 , C-6 , C-7 , and C-8a .
H-6 and carbons C-5 , C-7 , and C-8 .
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. dergipark.org.tr The resulting spectra provide a characteristic "fingerprint" and identify the functional groups present.
The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain several sharp bands corresponding to the C=C and C=N stretching vibrations within the quinoline ring. The C-O stretching vibration is expected around 1200-1280 cm⁻¹. Finally, the C-Cl stretching modes would be found in the fingerprint region, generally between 600-800 cm⁻¹. Comparative studies on halogenated 8-hydroxyquinolines confirm that the inclusion of halogen atoms significantly affects the vibrational parameters. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3200-3600 | O-H stretch (broad) |
| 3000-3100 | Aromatic C-H stretch |
| 1400-1600 | Aromatic C=C and C=N stretch |
| 1200-1280 | C-O stretch |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The quinoline ring system is an excellent chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent such as methanol (B129727) or ethanol (B145695), would display characteristic absorption maxima (λmax). Halogen substitution on the 8-hydroxyquinoline (B1678124) core is known to influence the position and intensity of these absorption bands. For instance, related halogenated 8-hydroxyquinoline derivatives are known to produce absorption peaks useful for spectrophotometric determination. nih.gov Densitometric scanning of the related 5,7-dichloro isomer has been performed at 247 nm, indicating significant absorbance in this region. researchgate.net
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (C₉H₅Cl₂NO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.
A crucial diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion ([M]⁺). The presence of two chlorine atoms gives rise to a distinctive cluster of peaks. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed in an approximate intensity ratio of 9:6:1, unequivocally confirming the presence of two chlorine atoms in the molecule. LC-MS/MS methods developed for the related isomer 5,7-dichloroquinolin-8-ol demonstrate the utility of this technique in identifying and quantifying such compounds. nih.govsci-hub.ru
X-ray Crystallographic Studies
The gold standard for molecular structure determination is single-crystal X-ray crystallography. This technique provides a definitive three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. researchgate.net
While a specific crystal structure for this compound is not prominently available in open literature, analysis of its close relative, 3,7-dichloroquinoline-8-carboxylic acid, reveals a triclinic crystal system. nih.gov It is expected that a crystal structure of this compound would unambiguously confirm the planarity of the quinoline ring, the substitution pattern of the two chlorine atoms and the hydroxyl group, and reveal intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the quinoline nitrogen. Studies on various 8-hydroxyquinoline derivatives and their metal complexes consistently show the utility of X-ray diffraction in confirming their detailed molecular architecture. unlp.edu.arresearchgate.netresearchgate.netnih.gov
Typical X-ray Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Triclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal |
| a, b, c | Unit cell dimensions (Å) |
| α, β, γ | Unit cell angles (°) |
| V | Volume of the unit cell (ų) |
Solid-State Molecular Conformation and Planarity
The crystal structure of 3,7-dichloroquinoline-8-carboxylic acid, determined by single-crystal X-ray diffraction, reveals a molecule that is largely planar. iucr.orgresearchgate.net The fundamental quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, maintains its inherent aromatic planarity. This structural rigidity is a characteristic feature of quinoline and its derivatives.
In the solid state, the molecules of 3,7-dichloroquinoline-8-carboxylic acid arrange themselves in stacks. iucr.orgresearchgate.net This packing is primarily driven by π–π stacking interactions between the electron-rich heterocyclic rings of adjacent molecules. iucr.org The interplanar distance between these neighboring heterocycles has been measured at approximately 3.31 Å, indicating a significant orbital overlap that contributes to the stability of the crystal lattice. iucr.org Given the structural similarities, it is highly probable that this compound would also adopt a planar conformation and exhibit comparable π–π stacking interactions in its crystalline form.
Table 1: Crystallographic Data for 3,7-dichloroquinoline-8-carboxylic acid nih.govcrystallography.net
| Parameter | Value |
| Chemical Formula | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 242.05 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5002 (12) |
| b (Å) | 8.4016 (14) |
| c (Å) | 8.732 (3) |
| α (°) | 102.529 (6) |
| β (°) | 93.439 (6) |
| γ (°) | 116.479 (4) |
| Volume (ų) | 472.98 (17) |
| Z | 2 |
| Temperature (K) | 173 |
This interactive data table provides the unit cell parameters for 3,7-dichloroquinoline-8-carboxylic acid, which serves as a structural analogue for this compound.
Intermolecular Hydrogen Bonding Interactions
Intermolecular forces, particularly hydrogen bonding, play a crucial role in defining the supramolecular architecture of crystalline 3,7-dichloroquinoline-8-carboxylic acid. iucr.org The crystal structure analysis shows that adjacent molecules are linked by O—H⋯N hydrogen bonds. iucr.orgiucr.org This interaction occurs between the hydroxyl group of the carboxylic acid on one molecule and the nitrogen atom of the quinoline ring on a neighboring molecule. iucr.org This specific hydrogen bonding pattern connects molecules into chains, which are further organized by the π–π stacking interactions mentioned previously. iucr.orgresearchgate.net
While the carboxylic acid group provides the hydrogen bond in quinclorac (B55369), the hydroxyl group at the same position in this compound is also a potent hydrogen bond donor. It is a well-established structural motif for quinolin-8-ol and its derivatives to form hydrogen-bonded dimers in the solid state. lookchem.comnih.govnih.gov For instance, the isomeric compound 5,7-dichloroquinolin-8-ol crystallizes to form dimers where the hydroxy group of one molecule donates a hydrogen bond to the quinoline nitrogen atom of a symmetry-related molecule. nih.gov Similarly, the parent compound, 8-hydroxyquinoline, forms centrosymmetric dimers via two O—H⋯N hydrogen bonds. nih.gov This results in a bifurcated hydrogen bond system, where the hydroxy H atom is involved in both an intramolecular and an intermolecular O—H⋯N interaction. nih.gov
Therefore, it is highly probable that this compound molecules would also associate in the solid state through intermolecular O—H⋯N hydrogen bonds, likely forming dimeric structures similar to those observed for other 8-hydroxyquinoline derivatives.
Table 2: Hydrogen-Bond Geometry for 3,7-dichloroquinoline-8-carboxylic acid (Å, °) iucr.org
| D—H···A | D—H | H···A | D···A | <(DHA) |
| O1—H1···N1ⁱ | 0.84 | 1.90 | 2.723 (4) | 167.0 |
Symmetry code: (i) 1-x, 2-y, 1-z. This table details the hydrogen bond that links molecules of the analogue compound into a supramolecular architecture. iucr.orgiucr.org
Advanced Computational and Theoretical Investigations of 3,7 Dichloroquinolin 8 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, providing a robust framework for investigating complex organic molecules like 3,7-Dichloroquinolin-8-ol. Studies on closely related quinoline (B57606) derivatives frequently employ DFT, for instance, using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G*, to analyze their geometric and vibrational properties.
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. The quinoline core is expected to be essentially planar, a common feature in related crystal structures like ethyl 3,7-dichloroquinoline-8-carboxylate, where the quinoline unit shows minimal deviation from planarity. The optimization process computationally relaxes the molecule to its equilibrium geometry, which serves as the basis for all further property calculations.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Optimized parameters are hypothetical, based on typical values for similar quinoline structures.
| Parameter | Bond | Predicted Value |
| Bond Length | C8-O | ~1.36 Å |
| O-H | ~0.97 Å | |
| C3-Cl | ~1.74 Å | |
| C7-Cl | ~1.75 Å | |
| C8-C8a | ~1.41 Å | |
| N1-C2 | ~1.32 Å | |
| Bond Angle | C7-C8-O | ~118° |
| C8-O-H | ~109° | |
| C2-C3-Cl | ~120° | |
| C6-C7-Cl | ~119° |
DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. For halogenated 8-hydroxyquinoline (B1678124) derivatives, DFT methods have been successfully used to assign vibrational bands observed in experimental spectra.
Theoretical calculations for this compound would identify characteristic frequencies. For example, the O-H stretching vibration is expected in the 3550–3700 cm⁻¹ region. Vibrations associated with the quinoline ring, such as C=C and C=N stretching, would appear in the 1400-1650 cm⁻¹ range. The C-Cl stretching modes are
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net This technique allows researchers to gain insights into the dynamic behavior of molecules, providing a level of detail that is often inaccessible through experimental means alone. nih.gov For a molecule like this compound, MD simulations would involve calculating the trajectory of each atom by integrating Newton's laws of motion. nih.gov The interactions between atoms are described by a force field, which is a set of parameters that approximate the potential energy of the system. researchgate.net
Conformational analysis, a key component of MD studies, involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative stabilities. researchgate.net By simulating the molecule's movement, researchers can map out its conformational landscape and identify the most energetically favorable structures. nih.gov This analysis would reveal how the quinoline ring and its substituents in this compound move and interact, identifying stable conformations and the energy barriers between them.
Table 1: Key Aspects of Molecular Dynamics and Conformational Analysis
| Parameter | Description |
|---|---|
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. |
| Time Step | The discrete interval at which forces are recalculated and positions are updated during the simulation. |
| Trajectory | The sequence of atomic positions, velocities, and energies over time, providing a dynamic picture of the molecule. |
| Conformational Landscape | A map of the potential energy of a molecule as a function of its conformational degrees of freedom. |
Solvent Effects in Computational Models (e.g., Polarized Continuum Model)
The chemical behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models are essential for understanding these interactions. nih.govsemanticscholar.org The Polarized Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous, polarizable dielectric medium rather than as individual molecules. researchgate.netresearchgate.net This approach simplifies calculations, making them more computationally feasible while still capturing the primary electrostatic effects of solvation. researchgate.net
In the PCM framework, the solute molecule is placed within a cavity carved out of the solvent continuum. researchgate.net The solute's charge distribution polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. semanticscholar.org This interaction is calculated self-consistently until the solute's wavefunction and the solvent's reaction field are in equilibrium. researchgate.net Applying the PCM to this compound would allow for the calculation of its properties, such as energy and stability, in various solvents, providing insights into how solvent polarity affects its electronic structure and behavior. nih.gov
Table 2: Features of the Polarized Continuum Model (PCM)
| Feature | Description |
|---|---|
| Implicit Solvation | Models the solvent as a continuous medium, averaging over all solvent molecule positions and orientations. researchgate.net |
| Molecular Cavity | A void created within the dielectric continuum to accommodate the solute molecule. Its size and shape are critical parameters. nih.gov |
| Dielectric Constant | A macroscopic property of the solvent that describes its ability to reduce the electric field strength. |
| Reaction Field | The electric field generated by the polarized solvent continuum that acts back upon the solute molecule. semanticscholar.org |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties refer to the changes in the optical characteristics of a material in the presence of intense light, such as that from a laser. mdpi.com Materials with significant NLO properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. The prediction of these properties using computational methods is a vital area of research.
For a molecule like this compound, theoretical calculations, typically employing quantum chemical methods like Density Functional Theory (DFT), can predict its NLO response. These calculations determine the molecular polarizability (α) and hyperpolarizabilities (β, γ), which quantify the linear and non-linear response of the molecule's electron cloud to an external electric field. The first hyperpolarizability (β) is particularly important for second-order NLO effects. Computational studies on related quinoline derivatives, such as tris(8-hydroxyquinoline) aluminum, have utilized these techniques to investigate their NLO potential. mdpi.com Such an investigation for this compound would involve optimizing its geometry and then calculating its electronic properties to predict its efficacy as an NLO material.
Table 3: Key Parameters in NLO Property Prediction
| Parameter | Symbol | Description |
|---|---|---|
| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within a molecule. |
| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |
| First Hyperpolarizability | β | A tensor quantity that describes the second-order NLO response of a molecule. Its magnitude is a key indicator of NLO activity. |
| Second Hyperpolarizability | γ | A tensor quantity that describes the third-order NLO response, related to phenomena like third-harmonic generation. |
Coordination Chemistry of 3,7 Dichloroquinolin 8 Ol and Resulting Complexes
Ligand Properties and Coordination Modes
3,7-Dichloroquinolin-8-ol functions as a monoprotic, bidentate chelating ligand. Coordination with a metal ion typically occurs through two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, which deprotonates upon binding. This chelation forms a stable five-membered ring, a characteristic feature of 8-hydroxyquinoline (B1678124) and its derivatives. a2bchem.comscirp.org The formation of this chelate ring is a primary driving force for its complexation with various metal ions. smolecule.com
The ligand coordinates to metal centers as a monoanionic species, (C₉H₄Cl₂NO)⁻, after the loss of the phenolic proton. This bidentate coordination mode is the most common, leading to the formation of neutral or charged complexes depending on the metal's oxidation state and the stoichiometry of the complex.
The coordination behavior of this compound is distinct from that of its parent compound, 8-hydroxyquinoline, primarily due to the electronic effects of the chlorine substituents. The two chlorine atoms at the 3- and 7-positions are strongly electron-withdrawing. This inductive effect reduces the electron density across the entire aromatic system.
Consequently, the basicity of both the quinoline nitrogen atom and the phenolate (B1203915) oxygen atom is decreased compared to unsubstituted 8-hydroxyquinoline. This reduction in donor atom basicity can affect the thermodynamic stability of the resulting metal complexes. While the fundamental bidentate N,O-coordination mode is preserved, the stability constants of complexes with this compound are generally expected to be lower than those of the corresponding 8-hydroxyquinoline complexes. This modification of electronic properties is a key factor in tuning the chemical and physical characteristics of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand's hydroxyl group, or simply by heating the mixture in a solvent like ethanol (B145695) or methanol (B129727). scirp.orgmdpi.com The stoichiometry of the reaction (metal-to-ligand ratio) is controlled to yield the desired complex. The resulting solid complexes can then be isolated by filtration, washed, and purified by recrystallization.
Transition metals readily form complexes with 8-hydroxyquinoline derivatives.
Palladium(II) and Platinum(II): These d⁸ metal ions typically form square planar complexes. The reaction of this compound with palladium(II) or platinum(II) salts, such as K₂PdCl₄ or K₂PtCl₄, is expected to yield neutral complexes with a 1:2 metal-to-ligand ratio, formulated as [M(C₉H₄Cl₂NO)₂] where M is Pd or Pt. In these complexes, the two bidentate ligands coordinate to the metal center in a trans or cis arrangement. The synthesis often involves reacting the metal salt with the ligand in a solvent mixture under reflux. znaturforsch.com
Zinc(II): As a d¹⁰ metal ion, Zinc(II) exhibits more flexible coordination geometries, including tetrahedral and octahedral. With this compound, it can form a neutral bis-chelate complex, [Zn(C₉H₄Cl₂NO)₂]. In the case of the closely related ligand 3,7-dichloroquinoline-8-carboxylic acid, a zinc complex has been synthesized and structurally characterized as having a distorted square-pyramidal geometry, involving two ligand molecules and coordinated water. researchgate.net A similar structure, potentially involving coordinated solvent molecules, could be expected for the this compound complex.
Lanthanide(III) ions are hard acids and have a strong affinity for oxygen donor ligands. Their large ionic radii allow for higher coordination numbers, typically ranging from 7 to 9. The synthesis of lanthanide complexes with this compound would typically involve reacting a lanthanide(III) salt (e.g., Nd(NO₃)₃ or Sm(NO₃)₃) with the ligand in an alcoholic solution. nih.govnih.gov
The resulting complexes are often formulated as [Ln(C₉H₄Cl₂NO)₃(H₂O)n], where Ln is the lanthanide ion. The three bidentate ligands occupy six coordination sites, with the remaining sites filled by water or other solvent molecules. The formation of these hydrated tris-chelate complexes is characteristic of lanthanide coordination chemistry with 8-hydroxyquinoline derivatives. researchgate.net
Aluminium(III), a p-block metal, is known to form highly stable complexes with 8-hydroxyquinoline. The reaction of an aluminium salt, such as AlCl₃, with this compound in a 1:3 molar ratio typically yields the tris-chelate complex, [Al(C₉H₄Cl₂NO)₃]. This complex is expected to be very stable and adopt a facial (fac) or meridional (mer) octahedral geometry. These aluminium complexes are often fluorescent and are analogues to the well-known tris(8-hydroxyquinolinato)aluminium(III) (Alq₃), a key material in organic light-emitting diodes (OLEDs). mdpi.com
Spectroscopic and Structural Analysis of Metal Complexes
A variety of spectroscopic and analytical techniques are employed to characterize the metal complexes of this compound and to elucidate their structures.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the broad absorption band corresponding to the O-H stretching vibration of the free ligand (typically around 3400 cm⁻¹) disappears, indicating the deprotonation of the hydroxyl group. Furthermore, shifts in the stretching frequencies of the C=N bond within the quinoline ring (around 1580 cm⁻¹) and the C-O bond (around 1280 cm⁻¹) to different wavenumbers provide strong evidence of N,O-coordination. ekb.eg The presence of coordinated water molecules in lanthanide complexes can be confirmed by a broad band in the 3200-3500 cm⁻¹ region. utripoli.edu.ly
Table 1: Typical IR Spectral Changes upon Complexation of 8-Hydroxyquinoline Derivatives
| Functional Group | Free Ligand (approx. cm⁻¹) | Metal Complex (approx. cm⁻¹) | Interpretation |
| O-H (phenolic) | 3400 (broad) | Absent | Deprotonation and coordination of oxygen |
| C=N (quinoline) | 1580 | Shifted (e.g., 1570) | Coordination of nitrogen |
| C-O (phenolic) | 1280 | Shifted (e.g., 1300) | Coordination of oxygen |
| M-O stretch | - | 450-600 | Formation of metal-oxygen bond |
| M-N stretch | - | 350-500 | Formation of metal-nitrogen bond |
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., with Al³⁺, Zn²⁺). The deprotonation of the hydroxyl group results in the disappearance of the OH proton signal in the ¹H NMR spectrum. The coordination of the ligand to the metal center causes shifts in the signals of the aromatic protons and carbons of the quinoline ring compared to the free ligand, providing insight into the electronic environment and structure in solution.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry and the nature of the electronic transitions. These spectra are typically dominated by intraligand π→π* and n→π* transitions. The coordination to a metal ion often causes a bathochromic (red) or hypsochromic (blue) shift of these bands compared to the free ligand. For transition metal complexes, weaker d-d transitions may also be observed.
Table 2: Expected Geometries and Coordination Numbers for Metal Complexes of this compound
| Metal Ion | Typical Stoichiometry (M:L) | Coordination Number | Expected Geometry |
| Palladium(II) | 1:2 | 4 | Square Planar |
| Platinum(II) | 1:2 | 4 | Square Planar |
| Zinc(II) | 1:2 | 4 or 6 | Tetrahedral or Octahedral |
| Neodymium(III) | 1:3 | 8 or 9 | Capped Trigonal Prism / Square Antiprism |
| Samarium(III) | 1:3 | 8 or 9 | Capped Trigonal Prism / Square Antiprism |
| Aluminium(III) | 1:3 | 6 | Octahedral (fac or mer) |
Crystallographic Investigations of Complex Structures
Detailed crystallographic data for metal complexes specifically involving the this compound ligand are not extensively available in the public domain. However, the structural characteristics of such complexes can be inferred from the vast body of research on related 8-hydroxyquinoline derivatives.
Generally, metal complexes of 8-hydroxyquinoline and its substituted analogs exhibit a range of coordination geometries, largely dependent on the metal ion's size, charge, and electronic configuration, as well as the stoichiometry of the complex. Common geometries include square planar and octahedral configurations. For instance, with divalent metal ions, complexes with a 1:2 metal-to-ligand ratio are frequently observed.
For a tris(3,7-dichloroquinolin-8-olinato)metal(III) complex, an octahedral geometry would be expected, with the metal ion at the center of an octahedron defined by three nitrogen and three oxygen donor atoms from the three ligands. The chlorine substituents at the 3 and 7 positions of the quinoline ring would primarily influence the electronic properties of the ligand and could also play a role in the crystal packing of the complex through weak intermolecular interactions.
A comprehensive understanding of the precise bond lengths, bond angles, and supramolecular architecture of this compound complexes awaits dedicated single-crystal X-ray diffraction studies. Such investigations would be crucial for elucidating the subtle structural effects of the dichloro-substitution on the coordination environment of the metal ion.
Solution Stability and Speciation Studies
The stability of metal complexes of this compound in solution is a critical aspect of its coordination chemistry, dictating the conditions under which these complexes form and remain intact. The stability is quantified by the formation or stability constants (K) of the metal-ligand equilibria.
The speciation of metal complexes with this compound in solution is dependent on several factors, including the pH of the medium, the concentration of the metal ion and the ligand, and the nature of the solvent. In aqueous solutions, the following general equilibria are expected:
M²⁺ + L⁻ ⇌ ML⁺ (Stepwise formation constant, K₁) ML⁺ + L⁻ ⇌ ML₂ (Stepwise formation constant, K₂)
The pH of the solution plays a pivotal role in the complexation process, as the ligand must be deprotonated to coordinate effectively to the metal ion. The acidity of the hydroxyl group of this compound, influenced by the electron-withdrawing chlorine atoms, will affect the pH range over which complex formation occurs.
Speciation diagrams, constructed from the stability constants and the protonation constant of the ligand, can be used to visualize the distribution of different complex species as a function of pH. These diagrams are essential for understanding which species predominates under specific experimental conditions.
While specific stability constant data for this compound complexes are not readily found in the literature, it is anticipated that the presence of the two electron-withdrawing chlorine atoms would influence the basicity of the donor atoms and, consequently, the stability of the resulting metal complexes compared to unsubstituted 8-hydroxyquinoline.
Mechanistic and in Vitro Biological Activity Studies of 3,7 Dichloroquinolin 8 Ol and Its Coordination Compounds
Antimicrobial Activity Investigations (in vitro)
3,7-Dichloroquinolin-8-ol has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms in laboratory settings. These investigations have explored its efficacy against bacteria, fungi, and mycobacteria, including strains that have developed resistance to conventional antibiotics.
Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative)
The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Halquinol, a substance containing 57–74% of 5,7-dichloroquinolin-8-ol, has shown effectiveness against common Gram-negative pathogens. nih.gov
Studies have determined the Minimum Inhibitory Concentration (MIC) of halquinol against local pathogenic isolates. For instance, the MIC of halquinol against Escherichia coli and Salmonella gallinarum has been reported to be 4 µg/mL. nih.gov The antibacterial efficacy of quinoline (B57606) derivatives is often influenced by the nature of the substituent groups, with more lipophilic compounds generally showing enhanced activity against Gram-positive bacteria.
Table 1: Antibacterial Activity of Halquinol (containing this compound)
| Bacterium | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4 nih.gov |
| Salmonella gallinarum | 4 nih.gov |
Antifungal Activity against Fungal Pathogens
Research has also explored the antifungal potential of dichlorinated 8-quinolinols, including the 3,7-dichloro isomer. In a study evaluating five dichlorinated 8-quinolinols, 3,7-dichloro-8-quinolinol was found to be more effective than the control antifungal agent, 5-fluorocytosine (B48100), against Candida albicans and Candida tropicalis. nih.gov The Minimum Inhibitory Concentration (MIC) of 3,5-dichloro-8-quinolinol against both of these fungal pathogens was noted to be significantly lower than its cytotoxic dose, suggesting a potential therapeutic window for topical or systemic applications. nih.gov
Table 2: Antifungal Activity of Dichlorinated 8-Quinolinols
| Fungal Pathogen | Activity Comparison |
|---|---|
| Candida albicans | More effective than 5-fluorocytosine nih.gov |
| Candida tropicalis | More effective than 5-fluorocytosine nih.gov |
Antimycobacterial Activity
The antimycobacterial properties of quinoline derivatives have been a subject of considerable research. While specific MIC values for this compound against Mycobacterium tuberculosis are not extensively detailed in the available literature, related compounds have shown significant activity. For instance, a series of quinoline derivatives demonstrated MIC values ranging from 1.2 to 3 µg/mL against the H37Rv strain of M. tuberculosis and also exhibited excellent activity against multidrug-resistant strains. rsc.org Another study highlighted a quinoline-based hybrid compound with a MIC of 10 µg/mL against M. tuberculosis H37Rv. nih.gov These findings suggest that the quinoline scaffold, including its dichlorinated forms, holds promise for the development of new anti-tuberculosis agents.
Mechanisms of Antimicrobial Action (e.g., Metal Chelation, Enzyme Inhibition)
The antimicrobial action of 8-hydroxyquinoline (B1678124) derivatives like this compound is often attributed to their ability to chelate metal ions, which are essential for the survival and enzymatic functions of microorganisms. This chelation can disrupt vital cellular processes.
Furthermore, it is believed that these compounds can interfere with bacterial DNA and enzyme systems. One of the primary targets for quinolone-class antibiotics is DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov By inhibiting this enzyme, quinolones prevent the necessary supercoiling and uncoiling of DNA, leading to a halt in replication and ultimately, bacterial cell death. The inhibitory effects of various quinolones on the supercoiling activity of purified DNA gyrase have been quantified, with IC50 values showing a close correlation with their antibacterial activity (MIC). nih.gov Some quinoline derivatives may also target topoisomerase II, another enzyme involved in DNA topology.
Activity Against Drug-Resistant Pathogens (e.g., Neisseria gonorrhoeae)
A significant area of investigation has been the efficacy of this compound against drug-resistant bacteria. Notably, dihalogenated 8-hydroxyquinolines, including 5,7-dichloro-8-hydroxyquinoline, have demonstrated high potency against multidrug-resistant strains of Neisseria gonorrhoeae. In one study, 5,7-diCl-8HQ exhibited a very low MIC range of 0.28-0.56 µM, highlighting its potential to combat this challenging pathogen.
Anticancer and Antitumor Potential (in vitro)
In addition to its antimicrobial properties, this compound and its coordination compounds have been explored for their potential as anticancer and antitumor agents in vitro.
The cytotoxic activity of coordination complexes of similar molecules, such as 5,7-dichloro-2-methyl-8-quinolinol, has been evaluated against various human cancer cell lines. Lanthanide(III) complexes of this compound have shown high in vitro antitumor activity. For example, a promethium(III) complex exhibited a very low IC50 of 1.00 ± 0.25 nM against NCI-H460 human non-small cell lung cancer cells. Other lanthanide complexes also showed activity in the micromolar range against the same cell line.
Furthermore, a platinum(II) complex incorporating a 5,7-dichloroquinolin-8-olato ligand demonstrated significant and selective activity against Lu-1 (lung cancer) and Hep-G2 (liver cancer) cell lines, with IC50 values of 0.8 µM and 0.4 µM, respectively. nih.gov
Table 3: In Vitro Anticancer Activity of 5,7-Dichloro-2-methyl-8-quinolinol Ln(III) Complexes
| Complex | Cancer Cell Line | IC50 |
|---|---|---|
| Pm(III) complex | NCI-H460 (Non-small cell lung cancer) | 1.00 ± 0.25 nM |
| Eu(III) complex | NCI-H460 (Non-small cell lung cancer) | 5.13 ± 0.44 µM |
| Tb(III) complex | NCI-H460 (Non-small cell lung cancer) | 11.87 ± 0.79 µM |
Table 4: In Vitro Anticancer Activity of a Chloro(5,7-dichloroquinolin-8-olato){2-methoxy-4-[prop-2-en-1-yl]phenol}platinum(II) Complex
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Lu-1 (Lung cancer) | 0.8 nih.gov |
| Hep-G2 (Liver cancer) | 0.4 nih.gov |
Cytotoxicity against Various Cancer Cell Lines
There is no publicly available scientific literature detailing the in vitro cytotoxic effects of this compound or its coordination compounds against any cancer cell lines. While research exists on the cytotoxicity of other quinoline derivatives, such as the isomeric 5,7-dichloroquinolin-8-ol, this data cannot be attributed to this compound due to structural differences that can significantly impact biological activity.
Molecular Mechanisms of Antiproliferative Action (e.g., Enzyme Inhibition, DNA Interaction)
No studies investigating the molecular mechanisms behind any potential antiproliferative action of this compound have been found. Consequently, there is no information regarding its capacity for enzyme inhibition or interaction with DNA.
Antiviral Activity (in vitro)
There is no available research in the public domain that has evaluated the in vitro antiviral activity of this compound.
Inhibition of Viral Replication (e.g., Dengue Virus, HIV-1 Integrase)
Specific studies on the ability of this compound to inhibit the replication of viruses, including Dengue virus and HIV-1 integrase, have not been published in the available scientific literature. While some quinoline derivatives have been investigated as potential HIV-1 integrase inhibitors, these findings are not specific to the 3,7-dichloro isomer.
Ligand-Target Interaction Analysis (e.g., Molecular Docking)
No molecular docking or other ligand-target interaction analyses for this compound with viral or other biological targets have been reported in the scientific literature.
Other Biological Activities (in vitro)
Antioxidant Properties
There are no published in vitro studies that have assessed the antioxidant properties of this compound.
Enzyme Inhibition Studies (e.g., NQO1, 2OG-dependent enzymes)
The 8-hydroxyquinoline scaffold, the core structure of this compound, is a recognized pharmacophore that has been investigated for its enzyme-inhibiting properties. While specific studies on this compound are not detailed in the reviewed literature, research on related derivatives provides insight into its potential mechanisms of action against enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and 2-oxoglutarate (2OG)-dependent oxygenases.
NQO1 Inhibition: NQO1 is a flavoenzyme that plays a crucial role in cellular defense by catalyzing the two-electron reduction of quinones, thereby protecting cells from oxidative stress. nih.govscbt.com However, inhibition of NQO1 has emerged as a potential anticancer strategy. nih.gov Studies on various quinoline-5,8-dione and 1,4-naphthoquinone (B94277) derivatives containing an 8-hydroxyquinoline moiety have demonstrated their potential as NQO1 substrates or inhibitors. nih.govmdpi.comnih.govmdpi.com For instance, certain amino-quinoline-5,8-dione derivatives were found to inhibit NQO1 activity in a dose-dependent manner, with kinetic studies revealing a competitive inhibition mechanism. nih.gov The interaction between these compounds and NQO1 can lead to the production of reactive oxygen species (ROS), which damages DNA and leads to cell death. mdpi.commdpi.com Molecular docking studies have further elucidated the potential for these hybrid molecules to interact with the NQO1 protein. mdpi.comnih.gov
2OG-dependent Enzyme Inhibition: The 2-oxoglutarate (2OG)-dependent oxygenases are a large family of iron-containing enzymes that are vital in human biology, participating in processes such as hypoxic sensing, DNA repair, and fatty acid metabolism. rsc.org There is significant interest in developing inhibitors for these enzymes for therapeutic purposes. rsc.org The 8-hydroxyquinoline structure has been identified as a promising template for creating potent, cell-permeable inhibitors of 2OG oxygenases, such as KDM4 histone demethylases. ncl.ac.uk The Betti reaction has been utilized to efficiently synthesize C-7 functionalized 8-hydroxyquinolines that demonstrate inhibitory activity against these enzymes. ncl.ac.uk While specific data on this compound is unavailable, the established activity of the 8-hydroxyquinoline scaffold suggests it is a plausible candidate for interaction with 2OG-dependent enzymes. rsc.orgncl.ac.uknih.gov
Cytoprotective Effects
Protein Binding Interactions (e.g., BSA binding)
The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA), is a critical aspect of their pharmacokinetic profile, influencing their distribution and availability in the body. While direct studies on this compound are not available, research on other 8-hydroxyquinoline derivatives provides a model for its potential protein binding interactions. nih.govresearchgate.netswu.ac.th
Fluorescence spectroscopy is a primary tool for investigating these interactions. BSA has intrinsic fluorescence, primarily due to its tryptophan residues, which can be quenched upon binding with a small molecule. researchgate.netnih.gov This quenching can occur through dynamic (collisional) or static (complex formation) mechanisms. For 8-hydroxyquinoline derivatives, studies typically reveal a static quenching mechanism, indicating the formation of a stable complex with BSA. nih.govresearchgate.net
The Stern-Volmer equation is used to analyze the quenching data and determine the nature of the interaction. researchgate.net Key parameters obtained from these studies include the binding constant (Kb), which indicates the affinity between the compound and the protein, and the number of binding sites (n). nih.govswu.ac.th For example, a study on a Tb(III) complex of an 8-hydroxyquinoline derivative found a single binding site (n ≈ 1.0) on BSA. nih.gov Thermodynamic analysis can further reveal the primary forces driving the interaction, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions. nih.govswu.ac.thnih.gov
Table 1: Representative Binding Parameters for an 8-Hydroxyquinoline Derivative Complex with BSA (Note: This is an example table based on typical findings for related compounds, not specific data for this compound)
| Parameter | Value | Method |
|---|---|---|
| Binding Constant (Kb) | 1.5 x 104 L·mol-1 | Fluorescence Spectroscopy |
| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy |
| Quenching Mechanism | Static | Stern-Volmer Analysis |
| Primary Binding Forces | Hydrogen Bonds, van der Waals forces | Thermodynamic Analysis |
Microbiome Modulation Studies (Ex Vivo/In Vitro Aspects)
While specific in vitro or ex vivo microbiome modulation studies for this compound were not identified, research on the closely related compound Halquinol offers significant insights. Halquinol is an antimicrobial agent that contains a high percentage of 5,7-dichloroquinolin-8-ol, another dichlorinated derivative of quinolin-8-ol. nih.gov It is used in animal feed to promote growth and control scours. nih.gov Studies on the effect of Halquinol on the gut microbiota, particularly in poultry and swine, demonstrate its modulatory capabilities. nih.govadm.com
In vitro inhibition trials have shown that related compounds can inhibit the growth of common pathogenic bacterial strains, including E. coli, Salmonella, and Clostridium species. adm.com In vivo and ex vivo analyses of cecal and fecal microbiota from animals supplemented with Halquinol have shown positive modulation of the microbial community. nih.gov These studies report an increase in the population of beneficial bacteria, such as Lactobacillus, while concurrently decreasing the counts of potentially pathogenic bacteria like Clostridium spp. and total anaerobic bacteria. nih.gov This selective antimicrobial action suggests that dichlorinated quinolin-8-ols can alter the gut microbial balance, which is linked to improved gut morphology and nutrient digestibility. nih.gov
Table 2: Observed Microbiome Modulation by Halquinol (containing 5,7-dichloroquinolin-8-ol) in Animal Studies
| Bacterial Group | Observed Effect | Study Type |
|---|---|---|
| Lactobacillus spp. | Increased | In Vivo (Broiler Chickens) nih.gov |
| Clostridium spp. | Decreased | In Vivo (Broiler Chickens) nih.gov |
| Total Anaerobic Bacteria | Decreased | In Vivo (Broiler Chickens) nih.gov |
| Pathogenic Strains (e.g., E. coli, Salmonella) | Inhibited | In Vitro adm.com |
Applications of 3,7 Dichloroquinolin 8 Ol in Materials Science and Beyond Human Therapeutics
Optoelectronic Devices and Luminescent Materials
The intrinsic luminescent properties of 8-hydroxyquinoline (B1678124) and its derivatives have positioned them as critical components in the field of optoelectronics. These compounds, when chelated with metal ions, form stable complexes that exhibit strong fluorescence, making them ideal candidates for light-emitting applications.
Metal complexes of 8-hydroxyquinoline derivatives are vital in the fabrication of modern electroluminescent devices. Specifically, the zinc(II) complex of 3,7-dichloroquinolin-8-ol, bis(5,7-dichloro-8-hydroxyquinolinato)zinc(II), has been synthesized and evaluated as a light-emitting material in Organic Light-Emitting Diodes (OLEDs). researchgate.net Research has shown that this chelate possesses strong photoluminescence, emitting light with a maximum wavelength of 509 nm in its solid state. researchgate.net When incorporated into an OLED device, the complex exhibits bright green electroluminescence, peaking at a wavelength of 545 nm, demonstrating its potential for creating efficient and color-specific displays. researchgate.net The high thermal stability and carrier-transporting ability of such zinc complexes make them attractive for developing robust and high-performance OLEDs. researchgate.net
Fluorescent Chemosensors for Metal Ions
The 8-hydroxyquinoline (8-HQ) moiety is a prevalent structural motif in the design of fluorescent chemosensors due to its excellent capacity for forming stable complexes with a wide array of metal ions. nih.gov The nitrogen and oxygen atoms in the 8-HQ structure create a favorable binding site for transition metals. researchgate.net This binding event often leads to a significant and detectable change in the molecule's fluorescence, allowing for the selective and sensitive detection of specific ions. nih.govresearchgate.net
Derivatives of 8-HQ are considered ideal building blocks for developing novel fluorescent chemosensors for applications in analytical chemistry, molecular imaging, and environmental monitoring. nih.gov These sensors can be tailored to detect a variety of metal ions, including but not limited to Al³⁺, Fe³⁺, Fe²⁺, Zn²⁺, and Cu²⁺. researchgate.netresearchgate.net The development of these chemosensors is a significant area of research, as they offer a low-cost, rapid, and non-destructive method for ion detection compared to traditional analytical techniques. researchgate.net
Catalytic Applications
While not typically used as a catalyst itself, this compound is a key precursor in chemical syntheses that involve catalysis. For instance, a derivative, 3,7-dichloro-8-(chloromethyl)quinolone, is transformed into the effective herbicide quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid) through an oxidation process. researchgate.netnih.govresearchgate.net Research has focused on developing efficient catalytic systems to drive this transformation using clean oxidants like oxygen. researchgate.net One such system employs a homogeneous catalyst composed of H₃PMo₁₂O₄₀/Ce/Co/Br in an acetic acid solution to achieve high conversion rates and selectivity under specific temperature and pressure conditions. researchgate.net This highlights the compound's role within the broader field of industrial catalysis, where it serves as a critical substrate for producing high-value chemical products.
Veterinary Applications
Beyond materials science, this compound is a principal component of Halquinol, a broad-spectrum antimicrobial agent widely used in veterinary medicine. fao.orgresearchgate.netmdpi.com Halquinol is a mixture resulting from the chlorination of 8-hydroxyquinoline and typically contains 57-74% 5,7-dichloroquinolin-8-ol (an interchangeably used name for the same compound). researchgate.net It is utilized primarily in poultry and swine production. researchgate.netmdpi.com
Halquinol is valued as a non-antibiotic antimicrobial agent used to prevent and treat infections caused by bacteria, fungi, and protozoa. researchgate.net It is particularly effective against gastrointestinal pathogens such as E. coli and Salmonella spp. fao.orgmdpi.com One of its key mechanisms of action is its ability to slow down peristalsis in the gut. mdpi.com This decelerated passage of digesta allows for more efficient digestion and improved absorption of nutrients, which is particularly beneficial in managing malabsorption syndromes. researchgate.netmdpi.com Its broad-spectrum activity helps maintain a healthy gut microbiome by controlling pathogenic microorganisms. mdpi.com
As a consequence of its antimicrobial and gut-stabilizing effects, this compound, via Halquinol, serves as an effective growth promotant, especially in swine. fao.orgresearchgate.net By preventing diseases like scours (diarrhea) and improving feed conversion efficiency, it contributes to enhanced growth performance in livestock. fao.orgresearchgate.net
A study on weaned pigs investigated the efficacy of different concentrations of Halquinol compared to a diet containing the antibiotic colistin. The results demonstrated Halquinol's potential to modulate gut microbiota by reducing harmful bacteria and improving nutrient digestibility, which are key factors in promoting healthy growth during the critical post-weaning period. mdpi.com
Table 1: Effects of Halquinol as a Feed Additive on Weaned Pig Performance Data synthesized from studies on the effects of antimicrobial feed additives. mdpi.com
| Performance Metric | Control (No Additive) | Colistin (120 ppm) | Halquinol (180 ppm) | Halquinol (240 ppm) | Halquinol (360 ppm) |
| Average Daily Gain ( g/day ) | Varies by study | ~344 | ~305 | Improved over control | Improved over control |
| Feed Conversion Ratio | Baseline | Improved | Improved | Improved | Improved |
| Diarrhea Incidence | Higher | Lower | Significantly Lower | Significantly Lower | Significantly Lower |
| Fecal E. coli Levels | High | Lower | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Nutrient Digestibility (Fat) | Baseline | Baseline | Improved | Significantly Improved | Improved |
Future Research Directions and Unexplored Avenues
Development of Novel Derivatization Strategies for Enhanced Bioactivity
There is no available literature detailing derivatization strategies for 3,7-Dichloroquinolin-8-ol.
Advanced Mechanistic Elucidation of Biological Actions
No biological actions for this compound have been reported in the scientific literature, precluding any discussion on mechanistic elucidation.
Rational Design of Targeted Therapeutics and Materials
Without data on its biological targets or material properties, the rational design of therapeutics or materials based on this compound is not feasible.
Synergy of Computational and Experimental Research in Compound Development
The lack of any experimental data on this compound means that no computational models or synergistic research efforts have been reported.
Q & A
Q. What quality control metrics ensure compliance with pharmaceutical-grade this compound in Halquinol formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
